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Compound of Interest

Compound Name: Rhodium(ll) triphenylacetate dimer

Cat. No.: B12058784

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental
protocols for Rhodium(ll) triphenylacetate dimer (CAS 142214-04-8). This compound, a
significant catalyst in organic synthesis, is notable for its role in C-H activation and other
transformations. This document compiles available spectroscopic data, details experimental
methodologies for its synthesis and characterization, and presents a visual representation of its
synthetic workflow.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and infrared
(IR) spectroscopic data for Rhodium(ll) triphenylacetate dimer. Mass spectrometry data is
limited to molecular weight information, as detailed spectra are not widely available in public
databases.

Nuclear Magnetic Resonance (NMR) Data
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1H NMR

Parameter Value
Spectrometer Frequency 300 MHz
Solvent CDCls

Chemical Shift () in ppm

Multiplicity, Coupling Constant (J in Hz),

Integration
6.63 d,J=75Hz,24H
6.86 t,J=8.1Hz,24H
7.07 t,J=75Hz 12 H
3.51 Residual MeOH
13C NMR
Parameter Value
Spectrometer Frequency 75 MHz
Solvent CDCls
Chemical Shift (8) in ppm Assignment
126.8 Aromatic CH
127.4 Aromatic CH
130.7 Aromatic CH
143.4 Quaternary Aromatic C
192.9 Carboxylate C=0
69.2 Residual MeOH

Infrared (IR) Spectroscopy Data
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Parameter Value

Technique Film

Wavenumber (cm~1) Assignment

3055 Aromatic C-H stretch

C=0 stretch (asymmetric and symmetric) of

1590, 1580
carboxylate

1365 C-O stretch of carboxylate

Mass Spectrometry (MS) Data

Detailed mass spectra with fragmentation patterns for Rhodium(ll) triphenylacetate dimer are
not readily available in the public domain. However, the molecular properties of the dimer and
its common dichloromethane adduct are well-established.

Parameter Value

Molecular Formula (Dimer) CsoHe00sRh2
Molecular Weight (Dimer) 1355.14 g/mol

Exact Mass (Dimer) 1354.239827 g/mol [1]
Molecular Formula (Dichloromethane Adduct) CsoHe00sRh2 - CH2Cl2
Molecular Weight (Dichloromethane Adduct) 1440.07 g/mol [2]

Experimental Protocols
Synthesis of Rhodium(ll) triphenylacetate dimer

The following protocol is adapted from a procedure published in Organic Syntheses.
Procedure:

e Reaction Setup: To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic
stirring bar and a short-path distillation apparatus, add rhodium(ll) acetate dimer (1.26 g,
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2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv), and chlorobenzene (120
mL).

o Ligand Exchange: The reaction mixture is heated to reflux in an oil bath set to 155 °C. The
acetic acid generated during the ligand exchange is removed by distillation.

e Reaction Monitoring: The reaction progress is monitored by the color change of the solution
from deep green to a reddish-brown and by the cessation of acetic acid distillation.

« |solation and Purification: After cooling to room temperature, the solvent is removed by rotary
evaporation. The resulting solid is purified by recrystallization to yield the Rhodium(ll)
triphenylacetate dimer.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A sample of the Rhodium(ll) triphenylacetate dimer is dissolved in
deuterated chloroform (CDCls).

e H NMR Spectroscopy: Spectra are typically recorded on a 300 MHz spectrometer. Chemical
shifts are reported in parts per million (ppm) relative to the residual solvent peak.

e 13C NMR Spectroscopy: Spectra are recorded on a 75 MHz spectrometer. Chemical shifts
are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

o Sample Preparation: A thin film of the compound is prepared on a suitable IR-transparent
window (e.g., NaCl or KBr plates).

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. The data is typically presented as transmittance or absorbance versus
wavenumber (cm™?).

Visualizations
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The following diagram illustrates the experimental workflow for the synthesis of Rhodium(ll)
triphenylacetate dimer.

Round-bottom flask >~ |

Click to download full resolution via product page

Caption: Synthesis workflow for Rhodium(ll) triphenylacetate dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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